molecular formula C22H26N2O4S B611478 Trimeprazine maleate, (S)- CAS No. 179463-08-2

Trimeprazine maleate, (S)-

Cat. No.: B611478
CAS No.: 179463-08-2
M. Wt: 414.52
InChI Key: WTHCVCKKSDUGIE-FXSDFHGDSA-N
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Description

Historical Context of Phenothiazine (B1677639) Derivatives in Medicinal Chemistry Research

The journey of phenothiazine derivatives in medicine is a compelling story of scientific discovery and repurposing. Initially synthesized as dyes in the late 19th century, with methylene (B1212753) blue being a prime example first created by Heinrich Caro in 1876, their therapeutic potential was not immediately recognized. mdpi.comvedantu.com It was later, in the mid-20th century, that the profound impact of phenothiazines on medicine, particularly in psychiatry, became evident. vedantu.com

These tricyclic heterocyclic compounds, characterized by two benzene (B151609) rings linked by a central ring containing sulfur and nitrogen, were found to possess a wide range of biological activities. amazonaws.com This discovery opened the floodgates for extensive research, leading to the development of numerous derivatives with antipsychotic, antihistaminic, antiemetic, and anticholinergic properties. mdpi.comvedantu.com The versatility of the phenothiazine scaffold has made it a "privileged structure" in medicinal chemistry, continually inspiring the synthesis of new compounds with potential applications against cancer, microbial infections, and inflammatory conditions. mdpi.comresearchgate.net The ongoing research into phenothiazine hybrids, which combine the phenothiazine core with other pharmacophores, underscores the enduring relevance of this chemical class in the quest for novel therapeutics. mdpi.com

Significance of (S)-Stereoisomerism in Pharmacological Research

The concept of stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is of paramount importance in pharmacology. tutorchase.com This is because biological systems, such as enzymes and receptors, are inherently chiral and can interact differently with different stereoisomers of a drug. numberanalytics.comijpsjournal.com This differential interaction can lead to significant variations in the pharmacodynamic and pharmacokinetic properties of the isomers. researchgate.netresearchgate.net

One enantiomer, or one of a pair of non-superimposable mirror-image molecules, may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for undesirable side effects. tutorchase.com The tragic case of thalidomide (B1683933) in the 1950s, where one enantiomer was an effective sedative while the other caused severe birth defects, tragically highlighted the critical need to study and often separate stereoisomers in drug development. tutorchase.com Consequently, modern pharmacological research places a strong emphasis on understanding the specific activities of each stereoisomer, a practice often referred to as "chiral switching," where a racemic mixture (a 50:50 mix of enantiomers) is replaced by a single, more effective and safer enantiomer. researchgate.netresearchgate.net This approach aims to optimize therapeutic outcomes and minimize adverse effects. numberanalytics.com

Overview of Current Academic Research Landscape on Trimeprazine (B1682546) Maleate (B1232345), (S)-

Current academic research on Trimeprazine Maleate, (S)- is multifaceted, exploring its synthesis, characterization, and potential therapeutic applications beyond its traditional use. The systematic name for this specific stereoisomer is 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (S)-, (2Z)-2-butenedioate (1:1).

A significant area of investigation involves the development of enantioselective synthesis and separation methods to obtain the pure (S)-enantiomer. science.gov Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases are crucial for both the preparation and analytical validation of the enantiomeric purity of (S)-Trimeprazine Maleate. researchgate.net

Researchers are also exploring novel therapeutic avenues. For instance, some studies have investigated the potential of trimeprazine to promote bone growth by modulating the Wnt signaling pathway. google.com This line of inquiry could open up possibilities for its use in treating conditions like osteoporosis. google.com Furthermore, there is interest in its enantioselective biodegradation, which provides insights into its environmental fate and metabolic pathways. smolecule.com The sedative properties of trimeprazine continue to be a subject of study, particularly in specialized contexts.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

179463-08-2

Molecular Formula

C22H26N2O4S

Molecular Weight

414.52

IUPAC Name

10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (S)-, (2Z)-2-butenedioate (1:1)

InChI

1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1

InChI Key

WTHCVCKKSDUGIE-FXSDFHGDSA-N

SMILES

C[C@@H](CN(C)C)CN1c2ccccc2Sc3ccccc13.OC(=O)\C=C/C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alimemazine maleate, (S)-;  Trimeprazine maleate, (+)-;  Trimeprazine maleate, (S)-

Origin of Product

United States

Advanced Synthetic Methodologies for S Trimeprazine Maleate

Stereoselective Synthesis Approaches for (S)-Trimeprazine

The synthesis of single-enantiomer pharmaceuticals like (S)-Trimeprazine is critical, as different enantiomers can have varied pharmacological effects. To isolate the (S)-enantiomer of Trimeprazine (B1682546), stereoselective synthesis is employed. Key methodologies in this field include asymmetric catalysis and the use of chiral auxiliaries. These techniques are designed to favor the formation of one stereoisomer over the other.

Another approach involves the separation of a racemic mixture, which contains equal amounts of both (S)- and (R)-enantiomers. Chiral resolution techniques, such as preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase, are effective for this purpose. core.ac.uk Polysaccharide-based columns are often utilized to achieve this separation. The choice of mobile phase, for instance, a mixture of n-hexane and isopropanol (B130326) with trifluoroacetic acid, is crucial for optimizing the separation efficiency. Furthermore, the use of cyclodextrins as chiral complexing reagents in HPLC has also been demonstrated for the chiral separation of trimeprazine. core.ac.uk

Precursor Chemistry and Reaction Pathways

The foundational structure of Trimeprazine is the phenothiazine (B1677639) ring system. The synthesis generally involves the creation of this core structure, followed by the attachment of the specific side chain that characterizes Trimeprazine. smolecule.com

Alkylation of Phenothiazine Derivatives

A primary and direct method for synthesizing Trimeprazine involves the N-alkylation of the phenothiazine core. gpatindia.comsmolecule.com This reaction attaches the characteristic dimethylaminopropyl side chain to the nitrogen atom of the phenothiazine ring. The specific reagent used to achieve this is 1-dimethylamino-2-methyl-propylchloride. gpatindia.com

The general reaction can be summarized as the condensation of a phenothiazine derivative with an appropriate amino-alkyl compound. smolecule.com This alkylation is a common strategy for producing various phenothiazine-based drugs, with the specific side chain determining the final product and its properties. gpatindia.comresearchgate.net The reaction is typically carried out in the presence of a base. google.com

Table 1: Key Reactants in Trimeprazine Synthesis

Reactant Role
Phenothiazine The core heterocyclic scaffold. gpatindia.comsmolecule.com
1-dimethylamino-2-methyl-propylchloride The alkylating agent that provides the specific side chain. gpatindia.com

Reduction and Subsequent Alkylation Reactions

Alternative synthetic pathways may involve multiple steps, including reduction and subsequent alkylation. While specific details for (S)-Trimeprazine are not extensively documented in the provided context, analogous syntheses of complex molecules often employ such strategies. For instance, a ketone group at a strategic position on a precursor molecule could be stereoselectively reduced to an alcohol. This newly formed chiral center can then direct subsequent reactions, or the alcohol can be converted into a leaving group to facilitate an alkylation step, thereby building the desired side chain with the correct stereochemistry.

Development of Novel Synthetic Routes and Derivatization Strategies

The field of synthetic chemistry is continually evolving, with new methods being developed to improve efficiency, stereoselectivity, and environmental friendliness. For chiral active pharmaceutical ingredients (APIs), the development of enantioselective organophotoredox catalysis represents a modern approach. nih.gov Such methods use light and an organic catalyst to drive reactions, offering high levels of control. While not specifically detailed for (S)-Trimeprazine, these cutting-edge techniques are applicable to the synthesis of complex chiral molecules. nih.gov

Derivatization strategies often focus on molecular hybridization, where the core phenothiazine structure is combined with other pharmacologically active moieties to create novel compounds with potentially enhanced properties. researchgate.net For example, 2-acetylphenothiazine can be N-alkylated and then undergo further reactions like a Claisen-Schmidt condensation to produce chalcone-based phenothiazine derivatives. researchgate.net The development of such derivatives is a key area of research for discovering new therapeutic agents. nih.gov

Purification and Spectroscopic Characterization of Synthetic Intermediates and Final Product for Research Applications

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the final product and all intermediates.

Purification: Crude (S)-Trimeprazine maleate (B1232345) can be purified by recrystallization. This involves dissolving the compound in a suitable solvent, such as acetonitrile (B52724) or acetone, at an elevated temperature. The solution is then treated with activated carbon to adsorb impurities, followed by filtration and cooling to allow the purified product to crystallize. Chromatographic techniques, including flash column chromatography and HPLC, are also standard methods for purification. smolecule.com

Spectroscopic Characterization: A suite of spectroscopic techniques is used to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. NMR confirms the arrangement of atoms and is crucial for verifying the structure of the final product and its intermediates. thermofisher.com For chiral molecules, special attention is paid to the signals around the chiral center.

Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition of the compound. For (S)-Trimeprazine maleate, the molecular weight is 414.518 daltons. Liquid chromatography-mass spectrometry (LC-MS/MS) can be used to monitor specific precursor-to-product ion transitions (e.g., m/z 299.30 → 100.20 for the Trimeprazine base), ensuring specificity and sensitivity.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule, providing complementary information to NMR. thermofisher.com

Chiral Analysis: To confirm the enantiomeric purity, HPLC with a chiral stationary phase is the gold standard. This method can validate an enantiomeric purity of greater than 98%. Other techniques like polarimetry or circular dichroism (CD) can be used to monitor the risk of racemization under different conditions.

Table 2: Spectroscopic and Physicochemical Data for (S)-Trimeprazine Maleate

Property Value/Technique Reference
Molecular Formula C₂₂H₂₆N₂O₄S
Molecular Weight 414.518 daltons
Trimeprazine Base (C₁₈H₂₂N₂S) MW 298.446 daltons
Maleic Acid (C₄H₄O₄) MW 116.072 daltons
¹H and ¹³C NMR Used for structural confirmation.
Mass Spectrometry Precursor Ion (Trimeprazine): m/z 299.30; Product Ion: m/z 100.20
Chiral HPLC Validates enantiomeric purity (>98%) using chiral stationary phases.

| Systematic Name | 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (S)-, (2Z)-2-butenedioate (1:1) | |

Structure Activity Relationship Sar and Molecular Design of S Trimeprazine Analogs

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. rsc.orgsolubilityofthings.com For phenothiazine (B1677639) derivatives like trimeprazine (B1682546), the central ring system is not planar but exists in a folded conformation. nih.gov The degree of this folding and the orientation of the side chain in relation to the ring system can significantly impact how the molecule binds to its target receptors. rsc.org

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is particularly important for understanding the activity of chiral drugs like trimeprazine. solubilityofthings.comnih.gov Trimeprazine possesses a chiral center in its side chain, meaning it can exist as two non-superimposable mirror images called enantiomers: (S)-trimeprazine and (R)-trimeprazine. ucsd.edu These enantiomers can exhibit different pharmacological activities because biological systems, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other. nih.govmdpi.com

For many antihistamines with a chiral carbon, the (S)-configuration has been shown to have a higher affinity for the H1-receptor. auburn.edu The differential activity of stereoisomers underscores the importance of a molecule's three-dimensional structure in its interaction with biological targets. nih.gov Studies on similar chiral phenothiazines have demonstrated that one enantiomer is often significantly more potent than the other, highlighting the stereoselectivity of their receptors. core.ac.ukpioneerpublisher.com The biological activity of such compounds is highly dependent on the conformation they adopt, and even subtle changes in structure can lead to significant differences in their effects. nih.gov

Table 1: Stereoselectivity of Chiral Antihistamines

DrugActive EnantiomerReceptor Affinity
Pheniramine(S)-enantiomerHigher H1-receptor affinity
Carbinoxamine(S)-enantiomerHigher H1-receptor affinity
TrimeprazineRacemic mixture usedStereospecific activity observed

Phenothiazine Core Modifications and Side Chain Substitutions

The structure-activity relationship of phenothiazine derivatives is well-documented, with modifications to both the phenothiazine core and the aminoalkyl side chain playing a crucial role in determining their pharmacological profile. gpatindia.com The tricyclic phenothiazine nucleus must be able to adopt a non-coplanar conformation for optimal interaction with the H1-receptor. auburn.edu

The aminoalkyl side chain is also a key determinant of activity. The length and branching of this chain are critical; for many first-generation antihistamines, a two or three-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino group is optimal. gpatindia.comscienceforecastoa.com Branching of the alkyl chain, as seen in trimeprazine, can influence both potency and selectivity. gpatindia.com The terminal amino group is also important, with tertiary amines generally showing the highest activity. gpatindia.com

Table 2: Impact of Structural Modifications on Phenothiazine Activity

ModificationEffect on ActivityExample
Unbranched side chainCan lead to antipsychotic activityPromazine
Branched side chainCan enhance antihistaminic activityTrimeprazine, Promethazine
Diaryl substitutionEssential for significant H1-receptor affinityAll phenothiazine antihistamines

Rational Design Principles for Modulating Receptor Affinity and Selectivity

The rational design of novel (S)-Trimeprazine analogs aims to optimize their interaction with specific biological targets, thereby enhancing their therapeutic efficacy and minimizing off-target effects. google.com This process relies on a deep understanding of the structure-activity relationships of existing compounds and the structural features of their target receptors. nih.gov

One key principle is to design molecules that can adopt a specific conformation that is complementary to the binding site of the target receptor. This involves considering the stereochemistry of the molecule and how it influences its three-dimensional shape. nih.gov By designing analogs with specific stereochemical configurations, it is possible to enhance their affinity and selectivity for a particular receptor. core.ac.uk

Another important aspect of rational drug design is the modification of the chemical structure to improve its physicochemical properties, such as lipophilicity. scienceforecastoa.com The lipophilicity of a drug, often expressed as its log P value, can influence its absorption, distribution, and ability to cross biological membranes. ubbcluj.ro However, a simple linear relationship between lipophilicity and activity is not always observed, and an optimal range of lipophilicity often exists for a given series of compounds. researchgate.net

The design of new analogs can also involve the introduction of specific functional groups to enhance their interaction with the target receptor through hydrogen bonding, electrostatic interactions, or other non-covalent forces. adatbank.ro These interactions can significantly contribute to the binding affinity and selectivity of the drug.

Computational Chemistry, Quantitative Structure-Activity Relationship (QSAR), and Spectral-SAR Approaches in (S)-Trimeprazine Research

Computational chemistry and quantitative structure-activity relationship (QSAR) studies are powerful tools in the design and development of new drugs. ajrconline.org These methods use computer models to predict the biological activity of compounds based on their chemical structure. ubbcluj.roscirp.org

QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural features, known as descriptors. ajrconline.org These descriptors can include parameters related to lipophilicity (log P), electronic properties (Hammett constants), and steric factors (Taft constants, molar refractivity). scienceforecastoa.com By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the structural features that are most important for activity. researchgate.netwisdomlib.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. nih.gov These methods can provide detailed insights into the steric and electrostatic interactions between a drug and its receptor, which can be used to guide the design of more potent and selective analogs. nih.gov

Spectral-SAR is a more recent development in QSAR that uses spectral data to characterize molecules and predict their activity. routledge.comresearchgate.net This approach can provide a unique fingerprint for each molecule and can be used to develop predictive models for various biological activities. routledge.com These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of drug discovery and development. slideshare.net

Table 3: Common Descriptors Used in QSAR Studies of Phenothiazines

DescriptorPhysicochemical PropertyRelevance to Biological Activity
Log PLipophilicityMembrane permeability, receptor binding
Molar Refractivity (MR)Molecular volume and polarizabilitySteric interactions with the receptor
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability, reactivity
Dipole MomentPolarityElectrostatic interactions with the receptor

Mechanistic Investigations of S Trimeprazine at the Molecular and Cellular Level

Receptor Interaction Profiles and Binding Kinetics

The therapeutic and secondary effects of (S)-Trimeprazine are a direct consequence of its binding affinity and functional activity at a wide range of neurotransmitter receptors. nih.govpatsnap.com Its chemical structure, featuring a tricyclic phenothiazine (B1677639) core and a substituted amine side chain, allows it to fit into the binding pockets of various biogenic amine receptors. jci.orgauburn.edu

(S)-Trimeprazine is recognized as a potent antagonist of the Histamine (B1213489) H1 Receptor (H1R). patsnap.com This antagonism is the cornerstone of its antihistaminic and antipruritic properties. nih.gov Advanced studies have revealed a more complex interaction than simple competitive blockade. Functional assays show that while trimeprazine (B1682546) is a strong H1R antagonist, it can also behave as a partial agonist in the absence of the endogenous ligand, histamine. nih.govjci.org This partial agonism is linked to the Gq/G11 signaling pathway, resulting in the mobilization of intracellular calcium (Ca2+). jci.orgisciii.es

The binding affinity of antihistamines for the H1R is determined by their kinetic parameters, specifically the association (k_on) and dissociation (k_off) rate constants. nih.gov The residence time (1/k_off) of a drug at the receptor is a critical determinant of its duration of action in vivo. nih.gov For (S)-Trimeprazine, these properties are typically characterized using competitive radioligand binding assays, often with [3H]mepyramine as the labeled ligand, to determine its binding affinity (Ki) at the H1R. frontiersin.org Functional antagonism is assessed through methods like measuring the inhibition of histamine-induced contractions in guinea pig ileum models.

Table 1: (S)-Trimeprazine Interaction with Histamine H1 Receptor
ReceptorActivity TypeSignaling PathwayReference
Histamine H1 Receptor (H1R)Strong Antagonist / Partial AgonistGq → Ca2+ Mobilization nih.govjci.org

(S)-Trimeprazine exhibits significant anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.comnih.gov This action contributes to some of its secondary effects. wikipedia.org Cellular functional profiling has demonstrated that trimeprazine antagonizes multiple muscarinic receptor subtypes, including M1, M2, M3, and M4. drugbank.comjci.org Interestingly, similar to its activity at the H1R, trimeprazine can also display partial agonism. Specifically, it has been shown to act as a partial agonist at the muscarinic M5 receptor (CHRM5), stimulating a Ca2+ response. jci.org

Table 2: (S)-Trimeprazine Interaction with Muscarinic Acetylcholine Receptor Subtypes
Receptor SubtypeActivity TypeSignaling Pathway (for Agonism)Reference
CHRM1Antagonist- jci.org
CHRM2Antagonist- jci.org
CHRM3Antagonist- jci.org
CHRM4Antagonist- jci.org
CHRM5Partial AgonistCa2+ Mobilization jci.org

As a phenothiazine derivative, (S)-Trimeprazine also interacts with dopamine (B1211576) receptors, a characteristic shared with antipsychotic drugs of the same structural class. patsnap.com It functions as an antagonist across multiple dopamine receptor subtypes. jci.org Studies have confirmed its antagonism at D1, D2, D3, and D4 receptors. patsnap.comjci.orgmedchemexpress.com The D2-like receptors (D2, D3, D4) are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. nih.gov The antagonism of these receptors, particularly the D2 subtype, is a key mechanism for many phenothiazines. patsnap.com (S)-Trimeprazine, however, does not exhibit high selectivity for any single dopamine receptor subtype, a common feature among first-generation phenothiazines. jci.orgmdpi.com

Table 3: (S)-Trimeprazine Interaction with Dopamine Receptor Subtypes
Receptor SubtypeActivity TypeReference
Dopamine Receptor D1Antagonist jci.org
Dopamine Receptor D2Antagonist patsnap.com
Dopamine Receptor D3Antagonist jci.org
Dopamine Receptor D4Antagonist jci.org
Table 4: (S)-Trimeprazine Interaction with Serotonin (B10506) Receptor Subtypes
Receptor SubtypeActivity TypeReference
5-HT1DAntagonist jci.org
5-HT2AAntagonist jci.org
5-HT2BAntagonist jci.org
5-HT2CAntagonist jci.org
5-HT4Antagonist jci.org
5-HT6Antagonist jci.org
5-HT7Antagonist jci.org

Radioligand binding assays are fundamental tools for characterizing the interaction of compounds like (S)-Trimeprazine with their receptor targets. sygnaturediscovery.comnih.gov These assays use a radiolabeled ligand (a molecule tagged with a radioisotope like ³H or ¹²⁵I) that has a high affinity and specificity for the receptor of interest. revvity.com

Two primary types of experiments are conducted:

Saturation Binding Assays: In these experiments, a constant amount of receptor preparation (e.g., cell membranes) is incubated with increasing concentrations of a radioligand. nih.govrevvity.com This allows for the determination of the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity. nih.gov

Competition Binding Assays: These assays are used to determine the binding affinity of an unlabeled compound, such as (S)-Trimeprazine. nicoyalife.comnumberanalytics.com A fixed concentration of radioligand and receptor is incubated with varying concentrations of the unlabeled test compound. perceptive.com The unlabeled compound competes with the radioligand for binding to the receptor. researchgate.net The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. revvity.com

The extensive receptor profile of (S)-Trimeprazine, as detailed in the preceding sections, was largely determined using high-throughput competition binding assays against a panel of known GPCRs. nih.govjci.org For example, its strong antagonism at the H1R was quantified by its ability to displace a labeled H1R antagonist like [3H]mepyramine. frontiersin.org

Serotonin Pathway Modulation and Interactions

Enzyme Modulation and Inhibition Studies

Beyond direct receptor interactions, the effects of (S)-Trimeprazine can also involve the modulation of intracellular enzymes and signaling proteins. Unlike some drugs that act as specific enzyme inhibitors, the effects of phenothiazines on enzyme systems can be complex. du.ac.inresearchgate.net

General studies on phenothiazines suggest they tend to promote the induction of hepatic microsomal enzymes, such as certain cytochrome P450 (CYP) enzymes, rather than cause direct inhibition. nih.gov However, specific investigations into trimeprazine's effects have revealed modulation of key signaling proteins. A significant finding is that trimeprazine can increase the concentration of Insulin (B600854) Receptor Substrate 2 (IRS2) protein in pancreatic islets. nih.govjci.org IRS2 is a critical adapter protein that links insulin and IGF1 receptors to downstream signaling cascades that promote cell growth, function, and survival. nih.gov This effect on IRS2 protein levels suggests a mechanism of action that extends to the regulation of gene and protein expression. jci.org In connection with this, trimeprazine has also been shown to promote the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor involved in regulating the expression of various genes, including IRS2. nih.govjci.org

Additionally, phenothiazines as a class have been investigated for their potential to inhibit other enzymes, such as carboxylesterase 1 (CES1), although specific inhibitory constants for trimeprazine are not widely documented. core.ac.uknih.gov

Thyroid Hormone Synthesis Pathways: Thyroperoxidase (TPO) Inhibition and Molecular Iodine Complexation

(S)-Trimeprazine has been shown to interfere with thyroid hormone synthesis through a peripheral mechanism. This interference involves two primary actions: the inhibition of thyroperoxidase (TPO) and the complexation of molecular iodine. TPO is a crucial enzyme in the thyroid gland responsible for catalyzing the oxidation of iodide and the iodination of tyrosyl residues on thyroglobulin, which are essential steps in the production of thyroid hormones. aopwiki.orgimrpress.com

Table 1: In Vitro Effects of Trimeprazine and its Metabolites on Thyroid Hormone Synthesis

CompoundThyroperoxidase (TPO) InhibitionMolecular Iodine Complexation
Trimeprazine (TMP)NoHigh Affinity
Trimeprazine Sulphoxide (TSO)NoHigh Affinity
N-desmethyl trimeprazine (NDT)NoNo Affinity
3-hydroxy-trimeprazine (3-OHT)YesNot Specified

Retinyl Ester Hydrolase Inhibition and Associated Metabolic Pathway Research

(S)-Trimeprazine is recognized as an in vitro inhibitor of retinyl ester hydrolase (REH). cambridge.orgcambridge.org REHs are enzymes essential for the mobilization of retinyl esters, the storage form of vitamin A, from tissues like the liver. nih.govmdpi.com This enzymatic action is critical for maintaining stable plasma retinol (B82714) levels. cambridge.orgcambridge.org

Research in rat models has demonstrated that oral administration of trimeprazine can influence retinoid metabolism. cambridge.orgcambridge.org While it did not significantly inhibit hepatic REH in vivo, it did contribute to a depletion of liver vitamin A reserves. cambridge.orgcambridge.org Unlike amiodarone, another REH inhibitor studied in parallel, trimeprazine did not significantly impair the intestinal absorption of vitamin A. cambridge.orgcambridge.org These findings suggest that trimeprazine's impact on vitamin A metabolism is more related to storage and transport rather than absorption. cambridge.orgcambridge.org

Cellular Signaling Pathways and Downstream Molecular Effects

(S)-Trimeprazine influences several cellular signaling pathways, primarily due to its nature as a first-generation antihistamine that interacts with multiple G-protein coupled receptors (GPCRs). nih.govpatsnap.com One significant effect is on the insulin receptor substrate 2 (IRS2) signaling pathway. nih.gov Studies in isolated human islets have shown that trimeprazine can increase the concentration of IRS2 and promote the phosphorylation of CREB, a transcription factor known to enhance IRS2 expression. nih.gov

Furthermore, trimeprazine's interaction with various neurotransmitter systems, including dopamine and serotonin pathways, contributes to its sedative and other central nervous system effects. patsnap.com It acts as an antagonist at histamine H1 receptors and also exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors. patsnap.compatsnap.com

Mechanisms of Action in Emerging Research Areas

Recent research has begun to explore the potential of (S)-Trimeprazine in several new therapeutic areas, uncovering novel mechanisms of action.

In the search for effective treatments for COVID-19, (S)-Trimeprazine was identified as a potential inhibitor of SARS-CoV-2 entry. nih.gov In a high-throughput screening of a library of approved drugs, trimeprazine was one of several compounds that specifically inhibited the entry of a SARS-CoV-2 pseudovirus. nih.gov Subsequent tests with the native SARS-CoV-2 virus in Vero E6 cells confirmed that trimeprazine significantly inhibited viral replication, leading to a reduction in the viral RNA load in the supernatant. nih.gov The proposed mechanism for some related compounds involves interaction with the sigma receptor, which may be important in the life cycle of the virus. nih.gov

Table 2: Antiviral Activity of Trimeprazine against SARS-CoV-2

Assay TypeVirusCell LineObserved Effect
High-Throughput ScreeningSARS-CoV-2 PseudovirusNot SpecifiedInhibition of viral entry
Antiviral TestNative SARS-CoV-2Vero E6Significant inhibition of replication, reduced viral RNA load

(S)-Trimeprazine has demonstrated notable antimicrobial properties. nih.govnih.govscielo.br It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) typically ranging from 10 to 100 µg/ml. nih.gov Bacterial species such as Staphylococcus spp., Salmonella spp., Shigella spp., and Vibrio cholerae have shown susceptibility. nih.gov In vivo studies in mice demonstrated that trimeprazine offered significant protection against challenges with a virulent strain of S. typhimurium. nih.gov

Furthermore, research has shown a synergistic antibacterial effect when trimeprazine is combined with trimethoprim. researchgate.netiiarjournals.org This combination was found to be highly synergistic in in vitro tests and was also proven effective in a mouse model of S. typhimurium infection. researchgate.netiiarjournals.org The antimicrobial action of phenothiazines like trimeprazine may involve modifying the ultrastructure of the microbial cell wall and membrane, affecting permeability, or inhibiting DNA synthesis. researchgate.net

Emerging research suggests that tricyclic compounds, a class to which trimeprazine belongs, may have neuroprotective effects. nih.gov For instance, in the context of neuronal health, it has been noted that trimeprazine and its analogs could potentially enhance the function of survival of motor neuron 1 (SMN1), which is crucial for maintaining motor neurons. nih.gov Neuroprotective agents often exert their effects through anti-inflammatory, anti-apoptotic, and antioxidant properties, which can help in modulating processes that lead to neuronal damage. nih.gov While the direct neuroprotective mechanisms of (S)-Trimeprazine are still under detailed investigation, its structural relationship to other neuroactive compounds suggests a potential role in this area.

Molecular Mechanisms of Bone Growth Promotion

Recent investigations have identified (S)-Trimeprazine as a compound with the potential to promote bone growth by modulating key signaling pathways essential for osteogenesis. The primary molecular mechanism appears to involve the activation of pathways that govern the differentiation of mesenchymal stem cells into bone-forming osteoblasts and the subsequent mineralization of the extracellular matrix. imrpress.comnih.gov

Key signaling pathways implicated in osteoblast differentiation and bone formation include the Wnt/β-catenin, Bone Morphogenetic Protein (BMP)/Transforming Growth Factor-β (TGF-β), and other interconnected networks that regulate the expression of crucial transcription factors. imrpress.complos.orgclinandmedimages.org Research indicates that (S)-Trimeprazine actively participates in modulating these intricate systems.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway is fundamental to bone development and homeostasis. nih.gov Activation of the canonical Wnt pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate the transcription of genes that drive the differentiation of mesenchymal cells into mature osteoblasts. nih.gov

Studies have demonstrated that trimeprazine can modulate the Wnt pathway. google.com This modulation is a critical mechanism for its bone-promoting effects. In-vivo research using a mouse model provided quantitative evidence of this activity. Mice treated with trimeprazine tartrate showed a significant increase in a key biomarker for bone formation. google.com

Specifically, these studies reported a notable increase in serum osteocalcin (B1147995) levels, a well-established marker for osteoblast activity and bone formation. google.comfrontiersin.org Furthermore, analysis of bone structure revealed an increase in femur bone volume, indicating that the molecular signaling translated to a tangible anabolic effect on the skeleton. google.com

In-Vivo Effects of Trimeprazine Tartrate on Bone Growth Markers in Mice

Parameter MeasuredResultSignificance
Serum Osteocalcin Level46% increase over saline controlsIndicates enhanced osteoblast activity and bone formation rate. google.com
Femur Trabecular Bone Volume8% increase over baseline controlsDemonstrates a net increase in bone mass. google.com

Role of Bone Morphogenetic Proteins (BMPs)

Bone Morphogenetic Proteins (BMPs) are a group of growth factors within the TGF-β superfamily that are pivotal for skeletal development. nih.govnih.gov They induce the differentiation of mesenchymal stem cells into osteoblasts, a critical step in bone formation. nih.gov The BMP signaling pathway, which involves the activation of Smad proteins, works in concert with the Wnt pathway to regulate the expression of essential osteogenic transcription factors like Runx2. mdpi.compfmjournal.org

While direct modulation of specific BMPs by (S)-Trimeprazine is an area of ongoing investigation, its influence on osteogenesis inherently involves the complex network where BMPs are central players. google.comgoogleapis.com The promotion of osteoblast differentiation, as evidenced by increased osteocalcin, suggests an upstream effect on pathways that initiate and control this process, including the BMP signaling cascade. google.commdpi.com The transcription factor Runx2, a downstream target of BMP signaling, is essential for osteoblast maturation and the expression of bone matrix protein genes, including osteocalcin. nih.govmdpi.comeurendodj.com

Preclinical Research Models and Methodologies for S Trimeprazine Studies

In Vitro Cellular and Subcellular Models

In vitro models are crucial in the early stages of drug discovery and development, providing a platform to investigate the mechanisms of action, efficacy, and potential toxicity of compounds like (S)-Trimeprazine in a controlled environment outside of a living organism. bioagilytix.com These models range from isolated molecular components to complex three-dimensional cell cultures that mimic the architecture of tissues. insphero.commdpi.com

Isolated Receptor Systems and Membrane Preparations for Binding and Functional Assays

To understand the interaction of (S)-Trimeprazine with its molecular targets, researchers utilize isolated receptor systems and membrane preparations. mdpi.com Radioligand binding assays are a common technique where a radioactively labeled compound is used to measure its binding to specific receptors present in cell membranes. revvity.com

Trimeprazine (B1682546) has been identified as a histamine (B1213489) H1 receptor antagonist, with studies showing a high affinity for this receptor. caymanchem.com In radioligand binding assays, trimeprazine demonstrated a Ki (inhibition constant) of 0.72 nM for the histamine H1 receptor, indicating a strong binding affinity. caymanchem.com It also shows selectivity for the H1 receptor over muscarinic acetylcholine (B1216132) receptors, with a Ki of 38 nM for the latter. caymanchem.com

Functional assays are also employed to determine the biological response following the binding of a compound to its receptor. mdpi.com These assays can measure various cellular responses, such as changes in intracellular signaling molecules. For instance, trimeprazine has been shown to inhibit anti-IgE-induced histamine release from isolated human lung fragments with an IC50 (half-maximal inhibitory concentration) of 19 nM. caymanchem.com Interestingly, at higher concentrations, it can also induce histamine release. caymanchem.com

Table 1: Binding Affinity and Functional Activity of Trimeprazine

ParameterValueReceptor/SystemReference
Ki (inhibition constant)0.72 nMHistamine H1 Receptor caymanchem.com
Ki (inhibition constant)38 nMMuscarinic Acetylcholine Receptors caymanchem.com
IC50 (histamine release inhibition)19 nMIsolated Human Lung Fragments caymanchem.com
RC50 (histamine release induction)1.03 µMIsolated Human Lung Fragments caymanchem.com

Cell Line Models for Target Validation and Mechanistic Elucidation (e.g., Vero E6 cells)

Cell lines, which are populations of cells that can be maintained and grown in culture, are invaluable tools for validating drug targets and elucidating the mechanisms of action. cytion.com Vero E6 cells, derived from the kidney of an African green monkey, are particularly useful in virology research due to their susceptibility to a wide range of viruses. cytion.com

In the context of viral infections, trimeprazine has been studied for its potential antiviral activity. Research has shown that trimeprazine can reduce the replication of SARS-CoV-2 in infected Vero E6 cells. caymanchem.com The effective concentration (EC50) for this activity was found to be 1.76 µM, with a 50% cytotoxic concentration (CC50) of 19.73 µM. caymanchem.com This indicates a favorable selectivity index for its antiviral effect. Further studies have confirmed that trimeprazine can inhibit SARS-CoV-2 in Vero E6 cells. researchgate.net

Beyond virology, cell lines are used to investigate other pharmacological effects. For example, the ability of phenothiazine (B1677639) derivatives, including trimeprazine, to inhibit the P-glycoprotein transport activity has been studied in mouse lymphoma and COLO 320 cells. iiarjournals.org While trimeprazine did modulate intracellular drug accumulation, it also exhibited cytotoxic effects in these cell lines. iiarjournals.org

Table 2: Antiviral Activity of Trimeprazine in Vero E6 Cells

ParameterValueVirusReference
EC50 (Effective Concentration)1.76 µMSARS-CoV-2 caymanchem.com
CC50 (Cytotoxic Concentration)19.73 µMSARS-CoV-2 caymanchem.com

Organotypic Slice Cultures and Advanced Three-Dimensional (3D) Cell Models for Drug Disposition and Interaction Studies

To better mimic the complex microenvironment of tissues and organs, researchers are increasingly using organotypic slice cultures and advanced three-dimensional (3D) cell models. insphero.comnih.govnih.govfrontiersin.org These models offer a more physiologically relevant context for studying drug disposition, metabolism, and interactions compared to traditional 2D cell cultures. nih.govnih.govfrontiersin.org

Organotypic slice cultures involve maintaining thin slices of tissue, such as from the brain, in culture for extended periods. nih.govijbs.comucl.ac.uknih.gov This technique preserves the three-dimensional structure and neuronal connectivity of the tissue, making it a valuable tool for neuropharmacological studies. nih.gov For instance, they can be used to investigate the long-term effects of drugs on synaptic transmission. nih.gov

3D cell culture models, such as spheroids and organoids, allow cells to grow in three-dimensional structures that more closely resemble the architecture of tissues and organs. insphero.com These models are particularly useful for assessing drug disposition and pharmacokinetics, which influence drug safety and efficacy. nih.govnih.gov They provide a more accurate representation of the natural environment experienced by cells and can be used for in-depth evaluation of drug interactions and metabolism. nih.gov

Isolated Organ Perfusion Systems (e.g., Langendorff-perfused hearts for protective effects)

Isolated organ perfusion systems allow for the study of drug effects on an entire organ in an ex vivo setting. harvardapparatus.comaferetica.comcambridge.orgeujtransplantation.comxvivogroup.com The Langendorff-perfused heart model is a classic example, where an excised heart is retrogradely perfused through the aorta, allowing for the assessment of cardiac function and the effects of pharmacological agents. nih.govreprocell.comresearchgate.net

This model is particularly useful for evaluating the direct effects of drugs on the heart, including potential protective or cardiotoxic effects. nih.gov While specific studies on the protective effects of (S)-Trimeprazine using the Langendorff-perfused heart model are not detailed in the provided results, this system is a standard method for such investigations in cardiovascular pharmacology. reprocell.comresearchgate.net The ability to control perfusion pressure and flow allows for the study of drug effects under various physiological and pathological conditions. harvardapparatus.com

In Vivo Animal Models for Pharmacological and Mechanistic Research

In vivo animal models are essential for understanding the complex physiological and behavioral effects of a drug in a living organism. bioagilytix.com These models bridge the gap between in vitro findings and human clinical trials. bioagilytix.com

Rodent Models for Neurotransmitter System Investigations

Rodent models, such as mice and rats, are widely used to investigate the effects of drugs on neurotransmitter systems and behavior. frontiersin.orgfrontiersin.orgmdpi.com These models can be genetically modified or pharmacologically manipulated to study specific neural circuits and receptor systems. frontiersin.org

Trimeprazine's effects on the central nervous system are of significant interest due to its sedative properties. Rodent models can be employed to explore these effects. For instance, knockout rodent models, such as H1 receptor-deficient mice, can help isolate the specific pathways involved in the sedative effects of trimeprazine. Microdialysis techniques can be used in these models to monitor real-time changes in neurotransmitter levels in specific brain regions following drug administration.

Furthermore, rodent models of various neurological and psychiatric conditions, such as anxiety and autism spectrum disorders, can be utilized to assess the therapeutic potential of compounds like trimeprazine. frontiersin.org Behavioral tests in these models can quantify changes in anxiety levels, social interaction, and repetitive behaviors. frontiersin.org

Animal Models for Endocrine System Studies (e.g., thyroid hormone levels in rats)

Trimeprazine, a phenothiazine derivative, has been noted for its potential to influence the endocrine system, particularly thyroid hormone levels. cambridge.org In human subjects, rare cases have shown a reduction in serum thyroid hormones, especially thyroxine. cambridge.org Preclinical studies often utilize rat models to investigate such effects, although species-specific differences in thyroid hormone regulation are a critical consideration. nih.govnc3rs.org.uk

Rats are known to have a more active thyroid system and faster metabolism of thyroid hormones compared to humans, in part because they lack thyroxine-binding globulin, a major carrier protein in human blood. nih.govnc3rs.org.uk This can make them more sensitive to substances that enhance thyroid hormone metabolism and clearance. nih.gov For instance, drugs that induce hepatic enzymes in rats can lead to a cascade of effects including reduced thyroxine, elevated thyroid-stimulating hormone (TSH), and subsequent thyroid gland hyperactivity and growth. nih.gov

A study investigating the effects of various chemicals on the thyroid hormone system in rodents highlighted that many substances can alter thyroxine (T4) and triiodothyronine (T3) levels without a corresponding increase in TSH. nih.gov This is a departure from the classic understanding of the hypothalamic-pituitary-thyroid (HPT) axis feedback loop. nih.gov Such findings are crucial for interpreting data from rat models and assessing their relevance to human health. nih.govnih.gov When studying the effects of compounds like trimeprazine on the thyroid, it is essential to measure a panel of thyroid hormones and related parameters to understand the full scope of the impact. mdpi.com

Table 1: Key Considerations in Rat Models for Thyroid Hormone Studies

ParameterDescriptionRelevance to Trimeprazine Studies
Species DifferencesRats lack thyroxine-binding globulin, leading to faster thyroid hormone metabolism compared to humans. nih.govnc3rs.org.ukEffects observed in rats may not be directly translatable to humans.
Hormone PanelMeasurement of T4, T3, TSH, and other metabolites provides a comprehensive view of thyroid function. mdpi.comAllows for a detailed understanding of how trimeprazine may disrupt the HPT axis.
TSH ResponseSome chemicals decrease T4/T3 without increasing TSH, challenging traditional feedback loop assumptions. nih.govImportant for accurately interpreting the mechanism of trimeprazine's effects on the thyroid.

Vitamin A Metabolism Studies in Specific Animal Strains (e.g., Brown Norway rats)

The influence of trimeprazine on vitamin A metabolism has been investigated using specific animal strains, such as the Brown Norway rat. cambridge.org These rats are utilized because of their distinct physiological and metabolic characteristics, which can be valuable for elucidating drug-nutrient interactions. plos.org

In one comparative study, Brown Norway rats were treated with trimeprazine to assess its effects on various aspects of vitamin A metabolism. cambridge.org The study found that while trimeprazine is an in vitro inhibitor of retinyl ester hydrolase, its in vivo effects differed from other inhibitors like amiodarone. cambridge.org For example, trimeprazine did not significantly affect the intestinal absorption of vitamin A, unlike amiodarone. cambridge.org

During the study, plasma retinol (B82714) levels in the trimeprazine-treated group initially declined but then rose to near pre-treatment concentrations. cambridge.org At the end of the four-week treatment, drug treatment, in general, led to a depletion of vitamin A in the liver. cambridge.org However, trimeprazine did not significantly inhibit hepatic retinyl ester hydrolase activity. cambridge.org Furthermore, there were no abnormal levels of vitamin A found in the kidneys of the trimeprazine-dosed rats. cambridge.org These findings indicate that trimeprazine can influence different facets of retinoid metabolism, including storage and transport. cambridge.org

Table 2: Effects of Trimeprazine on Vitamin A Metabolism in Brown Norway Rats

ParameterObserved Effect of TrimeprazineReference
Intestinal Absorption of Vitamin ANo significant difference compared to placebo. cambridge.org
Plasma Retinol LevelsInitial decline followed by a return to near pre-treatment levels. cambridge.org
Hepatic Retinyl Ester Hydrolase ActivityNo significant inhibition. cambridge.org
Liver Vitamin A StoresContributed to vitamin A depletion. cambridge.org
Kidney Vitamin A LevelsNo abnormal levels observed. cambridge.org

Preclinical Models for Studying Novel Biological Activities (e.g., anti-malarial activity)

While trimeprazine is primarily known as an antihistamine and sedative, preclinical models can be employed to explore novel biological activities, such as its potential as an anti-malarial agent. cambridge.orgpatsnap.com The discovery of new anti-malarial drugs is critical due to increasing resistance to existing therapies. nih.govresearchgate.net

Preclinical screening for anti-malarial activity often involves in vitro assays using human malaria parasites, such as Plasmodium falciparum. nih.govparahostdis.org These assays can determine the stage-specific activity of a compound, including its effects on the trophozoite, schizont, and gametocyte stages of the parasite's life cycle. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter measured to quantify the potency of a potential anti-malarial drug. parahostdis.org

Computational models and structure-activity relationship (SAR) studies are also valuable preclinical tools. nih.gov These methods can predict the anti-malarial activity of compounds based on their molecular descriptors, which can help in screening large chemical libraries and prioritizing candidates for further testing. nih.gov For a compound like trimeprazine, these models could be used to predict its potential interaction with malaria parasite targets. Although direct studies on the anti-malarial activity of trimeprazine are not extensively documented in the provided search results, the methodologies exist to evaluate it and other phenothiazine derivatives for such novel applications.

Ex Vivo Approaches in Mechanistic Pharmacology and Tissue Analysis

Ex vivo studies represent a valuable bridge between in vitro and in vivo research, allowing for the investigation of pharmacological effects on intact tissues in a controlled laboratory setting. nih.gov This methodology is particularly useful for mechanistic pharmacology and tissue analysis, as it allows for the detailed examination of a drug's effect on specific biological systems without the complexities of a whole-organism study. nih.gov

For a compound like trimeprazine, ex vivo preparations of various tissues could be used to elucidate its mechanism of action. patsnap.com For example, isolated tissue preparations from the ileum or duodenum can be used to construct concentration-response curves for agonists in the presence of an antagonist like trimeprazine. nih.gov This can help to quantify its antagonist activity at specific receptors.

Furthermore, ex vivo models can be used to study the metabolic fate of a drug in specific organs. Since the liver is a primary site of metabolism for phenothiazines like trimeprazine, isolated liver preparations could be used to study its biotransformation into metabolites such as 3-hydroxy-trimeprazine and trimeprazine sulphoxide. cambridge.org This approach allows for a more detailed analysis of metabolic pathways than might be possible in in vivo studies.

Metabolic Fate and Disposition Studies in Preclinical Research

Identification and Characterization of Major Preclinical Metabolites

In preclinical models, trimeprazine (B1682546) undergoes several metabolic transformations, leading to the formation of various metabolites. nih.govcambridge.org The primary degradation products identified are Trimeprazine Sulphoxide, N-Desmethyl Trimeprazine, and 3-Hydroxy-Trimeprazine. cambridge.org These metabolites are the result of key enzymatic reactions within the liver.

Trimeprazine Sulphoxide

One of the principal metabolites formed during the hepatic biotransformation of trimeprazine is trimeprazine sulphoxide. nih.govcambridge.org This metabolite is the product of sulfoxidation, a common metabolic pathway for phenothiazine (B1677639) compounds. nih.gov In vitro studies have indicated that trimeprazine sulphoxide exhibits a high affinity for iodine.

N-Desmethyl Trimeprazine

N-demethylation is another significant metabolic route for trimeprazine, resulting in the formation of N-desmethyl trimeprazine. nih.govcambridge.org This process involves the removal of a methyl group from the side chain of the trimeprazine molecule. researchgate.net Unlike trimeprazine sulphoxide, N-desmethyl trimeprazine does not show a strong affinity for complexing with iodine in in vitro assays.

3-Hydroxy-Trimeprazine

Hydroxylation represents a further pathway in trimeprazine metabolism, producing 3-hydroxy-trimeprazine. nih.govcambridge.org This metabolite is of particular interest as it is the only one of the three major metabolites that has been shown to inhibit the enzyme thyroperoxidase (TPO) in vitro.

Hepatic Biotransformation Pathways and Enzyme Systems in Research Models

The liver is the primary site for the metabolism of trimeprazine. nih.govcambridge.org Hepatic biotransformation occurs through several key reactions, including oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation. nih.gov The cytochrome P450 (CYP450) enzyme system plays a crucial role in these metabolic processes. nih.gov While specific isozymes involved in trimeprazine metabolism are not fully detailed in the provided context, the CYP450 system is known to be central to the metabolism of many phenothiazine derivatives. msdmanuals.com Further conjugation with glucuronic acid may also occur, facilitating the excretion of the metabolites. nih.gov

Tissue Distribution and Sequestration Studies in Preclinical Models

Preclinical studies indicate that trimeprazine is extensively distributed throughout the body, leading to low serum levels. cambridge.org Various tissues act as concentration sites, with the liver being a significant sequestration compartment for phenothiazines. cambridge.org A liver-to-blood concentration ratio of up to 60:1 has been reported for this class of compounds. cambridge.org In a fatal poisoning case, the brain was identified as the major site of drug deposition. researchgate.net Phenothiazines, in general, are known to have a prolonged presence in the body, with metabolites being detectable in urine for up to six months after discontinuation. nih.gov

Preclinical Excretion Pathways and Metabolite Profiling

The elimination of trimeprazine and its metabolites from the body primarily occurs through two main routes. The predominant pathway is renal excretion, accounting for approximately 75% of elimination. cambridge.org The remaining 25% is excreted via the gut. cambridge.org Metabolite profiling in urine has been instrumental in identifying the various degradation products of trimeprazine. nih.gov

Table of Metabolites and Their Characteristics

MetaboliteFormation PathwayKey Research Finding
Trimeprazine SulphoxideSulfoxidationHigh affinity for iodine in vitro.
N-Desmethyl TrimeprazineN-demethylationDoes not complex with iodine in vitro.
3-Hydroxy-TrimeprazineHydroxylationInhibits thyroperoxidase (TPO) in vitro.

Advanced Analytical and Bioanalytical Methodologies in S Trimeprazine Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic techniques are fundamental in the quantitative analysis of (S)-trimeprazine and its metabolites in various biological samples. These methods offer the high sensitivity and specificity required for preclinical research, allowing for accurate determination of the compound's concentration in complex matrices such as blood, serum, and tissues.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trimeprazine (B1682546) and Metabolites in Animal Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the sensitive and specific quantification of trimeprazine and its metabolites in animal-derived biological samples. tandfonline.com This methodology is crucial for pharmacokinetic and toxicokinetic studies, providing reliable data on drug absorption, distribution, metabolism, and excretion.

A notable application of LC-MS/MS involves the determination of trimeprazine and its primary metabolites in mouse serum and thyroid tissue. tandfonline.com In one such study, a reversed-phase LC-MS method using electrospray ionization (ESI) was developed. tandfonline.com The chromatographic separation was achieved on a Nucleosil C18 column with a mobile phase consisting of 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3) and acetonitrile (B52724) (53/47, v/v). tandfonline.com This method allowed for the simultaneous quantification of trimeprazine and three of its main metabolites. tandfonline.com The precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode ensure high specificity, with a common transition for trimeprazine being m/z 299.30 → 100.20. researchgate.net

The utility of LC-MS/MS extends to various animal tissues, as demonstrated in multi-residue screening methods for veterinary drugs in muscle. lcms.cznih.gov These methods often employ a generic liquid extraction with acetonitrile, followed by a cleanup step, such as dispersive solid-phase extraction (dSPE) or online solid-phase extraction (SPE), before LC-MS/MS analysis. lcms.cznih.govthermofisher.com Such approaches are vital for monitoring drug residues in food-producing animals.

Furthermore, LC-MS/MS has been instrumental in analyzing trimeprazine in unconventional matrices like hair, which can provide insights into long-term exposure. researchgate.netoup.com A method for detecting trimeprazine in hair involved incubation in a phosphate (B84403) buffer, liquid-liquid extraction, and subsequent analysis by LC-MS/MS. researchgate.netoup.com The detection was based on the transition of m/z 299.3 to daughter ions 299.0 and 100.0. researchgate.netoup.com

The high sensitivity of LC-MS/MS methods allows for the detection and quantification of trimeprazine at very low concentrations, often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range, which is essential for detailed pharmacokinetic profiling. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development for Research Purity and Stability

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of trimeprazine in research and pharmaceutical contexts. The development of robust HPLC methods is critical for ensuring the quality of the active pharmaceutical ingredient (API) and its formulated products.

For purity assessment, reversed-phase HPLC with a C18 column is commonly employed. researchgate.net A typical mobile phase might consist of a mixture of acetonitrile and an aqueous buffer, such as 10 mM ammonium formate, adjusted to an acidic pH. researchgate.net Detection is often performed using a UV detector at a wavelength of approximately 254 nm. researchgate.net The retention time of trimeprazine under these conditions can be used for its identification and quantification.

Stability-indicating HPLC methods are specifically designed to separate the parent drug from its degradation products, which is crucial for determining the shelf-life and storage conditions of the drug. derpharmachemica.comresearchgate.net These methods are validated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. derpharmachemica.comresearchgate.net For instance, a stability-indicating RP-HPLC method was developed for trifluoperazine, a related phenothiazine (B1677639), which could be adapted for trimeprazine. researchgate.net

Furthermore, chiral HPLC methods have been developed to separate the enantiomers of trimeprazine. tandfonline.comtandfonline.com This is particularly important as the pharmacological activity may reside in one enantiomer. One approach involves using a chiral mobile phase additive, such as native β-cyclodextrin or its derivatives, with a reversed-phase column. tandfonline.comtandfonline.com For instance, trimeprazine enantiomers were successfully separated using a mobile phase containing 10mM β-cyclodextrin. tandfonline.com Another strategy utilizes a chiral stationary phase, which directly resolves the enantiomers. uma.es The use of a circular dichroism detector in conjunction with HPLC can aid in the identification and quantification of the individual enantiomers. uma.es

The following table summarizes key parameters of a representative HPLC method for trimeprazine analysis:

ParameterDetails
Column Reversed-phase C18 (e.g., Atlantis® T3, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM ammonium formate buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Approximately 4.5 minutes
Data derived from representative HPLC methods for phenothiazines. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization in Research Settings

In research settings, advanced spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of (S)-trimeprazine. These methods provide detailed information about the molecule's structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of trimeprazine. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. The ¹³C NMR data can indicate the presence of the aromatic portion of the trimeprazine molecule. ptfarm.pl In studies involving cyclodextrin (B1172386) complexation, changes in the chemical shifts of the carbon atoms in the ¹³C NMR spectrum can reveal which parts of the trimeprazine molecule are interacting with the cyclodextrin. ptfarm.pl

Mass Spectrometry (MS) is another critical technique for characterizing trimeprazine. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides information about the molecular weight and fragmentation pattern of the compound. nih.govnih.gov The electron ionization (EI) mass spectrum of trimeprazine shows characteristic fragments that can be used for its identification. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, which aids in confirming the elemental composition. researchgate.net

Infrared (IR) spectroscopy, often performed as Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the trimeprazine molecule. researchgate.net The IR spectrum will show characteristic absorption bands corresponding to the C-H, C-N, C-S, and aromatic C=C bonds within the structure.

UV-Visible spectroscopy is also employed in the characterization of trimeprazine. ptfarm.pl The UV spectrum of trimeprazine in a solvent like methanol (B129727) typically exhibits absorption maxima that can be used for quantitative analysis and to study interactions with other molecules, such as cyclodextrins. ptfarm.pl

The following table presents a summary of spectroscopic data for trimeprazine:

TechniqueKey Findings
¹³C NMR Confirms the aromatic and aliphatic carbon framework.
Mass Spectrometry (MS) Provides molecular weight and fragmentation patterns for structural confirmation.
FTIR Spectroscopy Identifies characteristic functional groups of the phenothiazine structure.
UV-Visible Spectroscopy Shows absorption maxima useful for quantification and interaction studies.
Data compiled from various spectroscopic studies. ptfarm.plresearchgate.net

Method Validation for Preclinical Research Applications (e.g., sensitivity, specificity, reproducibility in animal tissues and fluids)

The validation of bioanalytical methods is a critical step to ensure the reliability and reproducibility of data generated in preclinical research. europa.euich.org For (S)-trimeprazine, this involves demonstrating that the analytical method used for its quantification in animal tissues and fluids is fit for its intended purpose. europa.euich.org

A full method validation for a chromatographic assay, such as LC-MS/MS, typically includes the assessment of several key parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte of interest, (S)-trimeprazine, from endogenous components in the matrix and other potential interferences, such as metabolites or co-administered drugs. europa.euich.org This is often demonstrated by analyzing blank matrix samples from multiple sources.

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. europa.euich.org For trimeprazine, LC-MS/MS methods have achieved LLOQs in the low ng/mL to pg/mL range in biological matrices. tandfonline.comresearchgate.net

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision describes the reproducibility of the measurements. europa.euich.org These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). For trimeprazine analysis in mouse serum, intra-assay precision was reported to be around 3% at 10 ng/mL and better than 18% at 2 ng/mL. tandfonline.com

Calibration Curve: The relationship between the instrument response and the concentration of the analyte should be established over a defined range. europa.euich.org Linearity is often assessed using a regression analysis, with a correlation coefficient (r) greater than 0.99 being desirable. tandfonline.com

Recovery: The extraction efficiency of the analyte from the biological matrix is determined by comparing the response of an analyte spiked into the matrix before extraction to the response of the analyte spiked into the post-extracted matrix. tandfonline.com Recoveries of trimeprazine and its metabolites from serum have been reported to be better than 60%. tandfonline.com

Stability: The stability of trimeprazine in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term frozen) must be evaluated to ensure that the measured concentrations reflect the true concentrations at the time of sample collection. nih.gov Studies have shown that trimeprazine is stable in whole blood for 5 weeks at -20°C and for 24 hours at 4°C. nih.gov

The following table summarizes typical validation parameters for a trimeprazine bioanalytical method:

Validation ParameterTypical Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte.
LLOQ Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Linearity Correlation coefficient (r or r²) ≥ 0.99.
Recovery Consistent, precise, and reproducible.
Stability Analyte concentration within ±15% of the initial concentration.
Based on general bioanalytical method validation guidelines. europa.euich.org

Microdialysis and In Vivo Sampling Techniques for Neurochemical and Disposition Studies in Animal Models

Microdialysis is a powerful in vivo sampling technique that allows for the continuous measurement of unbound drug and neurotransmitter concentrations in the extracellular fluid of specific tissues, most notably the brain. This technique is particularly valuable for neurochemical and disposition studies of centrally acting drugs like (S)-trimeprazine in animal models.

By implanting a microdialysis probe into a target brain region of a freely moving animal, researchers can collect samples of the extracellular fluid over time. These samples can then be analyzed, typically by a highly sensitive technique like LC-MS/MS, to determine the concentration of trimeprazine and its metabolites. This provides crucial information about the drug's ability to cross the blood-brain barrier and its pharmacokinetic profile at the site of action.

While specific studies detailing the use of microdialysis for (S)-trimeprazine are not widely available in the provided search results, the technique has been extensively used for other psychoactive drugs to investigate their pharmacokinetic-pharmacodynamic relationships. For instance, microdialysis can be used to correlate the time course of trimeprazine concentrations in the brain with behavioral or neurochemical effects, such as changes in neurotransmitter levels (e.g., dopamine (B1211576), serotonin).

In addition to microdialysis, other in vivo sampling techniques are employed in disposition studies. These include traditional blood sampling to determine plasma concentration-time profiles, as well as the collection of other biological fluids like urine and bile to study excretion pathways. researchgate.net Tissue distribution studies, where animals are euthanized at various time points after drug administration and drug concentrations are measured in different organs, provide a comprehensive picture of where the drug accumulates in the body. cambridge.org For example, phenothiazines like trimeprazine are known to be concentrated in tissues such as the liver. cambridge.org

A simple and rapid drop-to-drop solvent microextraction (DDSME) method coupled with GC/MS has been successfully applied for pharmacokinetic studies of trimeprazine in small volumes (8 µL) of rat urine and blood. researchgate.net This highlights the development of less invasive microsampling techniques that are particularly advantageous in small animal research, as they minimize the physiological impact on the animal. researchgate.net

The combination of these advanced in vivo sampling techniques provides a detailed understanding of the disposition of (S)-trimeprazine in animal models, which is essential for translating preclinical findings to potential clinical applications.

Future Directions and Emerging Research Avenues for S Trimeprazine

Exploration of Stereoselective Pharmacodynamics and Pharmacokinetics in Research Models

The chirality of a drug can significantly influence its interaction with biological systems, leading to differences in efficacy and metabolism between enantiomers. slideshare.netnih.gov For trimeprazine (B1682546), which is used as a racemic mixture, understanding the distinct properties of the (S)-enantiomer is a critical area of future research.

Moreover, the metabolism of trimeprazine is known to be stereoselective. acs.org Investigating the metabolic pathways and cytochrome P450 (CYP) enzyme interactions specifically for (S)-Trimeprazine is crucial. For instance, it has been noted that (S)-Trimeprazine exhibits moderate inhibition of CYP2D6, which could have implications for drug-drug interactions. Future studies utilizing animal models and in vitro systems will be instrumental in mapping the metabolic fate of the (S)-enantiomer and identifying any unique metabolites. This knowledge is essential for predicting its efficacy and safety profile more accurately.

Table 1: Key Research Areas in Stereoselective Pharmacodynamics and Pharmacokinetics of (S)-Trimeprazine

Research AreaFocusRationale
Plasma Protein Binding Identification of specific plasma proteins that preferentially bind to (S)-Trimeprazine and quantification of the binding affinity.To understand the impact of stereoselective binding on drug distribution and availability. nih.govnih.gov
Metabolic Profiling Characterization of the metabolic pathways and specific CYP enzymes involved in the breakdown of (S)-Trimeprazine.To predict potential drug-drug interactions and understand inter-individual variability in response. acs.org
Pharmacodynamic Effects Comparison of the pharmacological activity of (S)-Trimeprazine with its (R)-enantiomer and the racemic mixture at specific molecular targets.To determine the contribution of the (S)-enantiomer to the overall therapeutic effect and identify any unique activities.
In Vivo Studies Evaluation of the pharmacokinetic and pharmacodynamic profiles of pure (S)-Trimeprazine in animal models.To establish a clear relationship between dose, exposure, and response for the single enantiomer. researchgate.net

Development of Advanced In Vitro Models for Mechanistic Elucidation and High-Throughput Screening

The limitations of traditional 2D cell cultures in predicting human responses have spurred the development of more physiologically relevant advanced in vitro models. emulatebio.comlek.com These complex in vitro models (CIVMs), which include organoids, spheroids, and organ-on-a-chip systems, offer a more accurate representation of human tissue architecture and function. emulatebio.comnih.govfrontiersin.org

For (S)-Trimeprazine research, these models can be invaluable for several purposes:

Mechanistic Studies: Advanced in vitro models of the liver can be used to investigate the stereoselective metabolism of (S)-Trimeprazine in a human-relevant context. frontiersin.org Similarly, neuronal culture models, including those derived from induced pluripotent stem cells (iPSCs), can help elucidate the specific molecular mechanisms underlying its neuroprotective or potential anticancer effects. researchgate.net

High-Throughput Screening: The scalability of some advanced in vitro models allows for high-throughput screening of (S)-Trimeprazine and other phenothiazine (B1677639) derivatives for novel therapeutic activities. acs.org This can accelerate the identification of new indications for existing drugs.

Toxicity Profiling: CIVMs can provide more predictive data on the potential toxicity of (S)-Trimeprazine, including neurotoxicity and hepatotoxicity, reducing the reliance on animal testing. researchgate.netplos.org

The development and validation of these models for phenothiazine research will be a key step forward in understanding their complex pharmacology.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Trimeprazine Research

Omics technologies provide a global view of the molecular changes induced by a drug, offering a powerful approach to uncover novel mechanisms of action and identify biomarkers of response. Integrating genomics, proteomics, and metabolomics into the study of (S)-Trimeprazine can provide a comprehensive understanding of its effects.

Genomics: Gene expression profiling can reveal the signaling pathways modulated by (S)-Trimeprazine. For instance, studies on other phenothiazines have shown their ability to modulate the expression of genes involved in apoptosis and cell cycle control in cancer cells. mdpi.com

Proteomics: Proteomic analyses can identify the direct protein targets of (S)-Trimeprazine and downstream changes in protein expression and post-translational modifications. This can help to build a more complete picture of its mechanism of action. For example, proteome profiling has been used to suggest that some phenothiazines exert their anticancer effects through the intrinsic mitochondrial pathway of apoptosis. mdpi.com

Metabolomics: Metabolomic studies can characterize the metabolic fingerprint of cells or organisms treated with (S)-Trimeprazine, providing insights into its effects on cellular metabolism and identifying potential biomarkers of drug exposure or effect.

By combining these omics approaches, researchers can construct detailed molecular networks that describe the multifaceted actions of (S)-Trimeprazine, potentially uncovering new therapeutic targets and patient populations who are most likely to benefit from treatment.

Computational Drug Discovery and Repurposing Efforts Based on Molecular Targets

Computational methods are increasingly used to accelerate drug discovery and identify new uses for existing drugs. frontiersin.orgwiley.com For (S)-Trimeprazine, these approaches can be applied in several ways:

Molecular Docking and Dynamics: These techniques can be used to predict the binding of (S)-Trimeprazine to various protein targets. frontiersin.orgnih.gov This can help to prioritize targets for experimental validation and guide the design of more potent and selective derivatives.

Virtual Screening: Large libraries of compounds can be computationally screened against the known or predicted targets of (S)-Trimeprazine to identify other molecules with similar activity.

Drug Repurposing: By analyzing large datasets of drug-disease relationships and molecular data, computational algorithms can identify potential new indications for (S)-Trimeprazine. nih.gov For example, in silico prediction tools have successfully identified the combination of statins and phenothiazines for repurposing against neuroblastoma. biorxiv.org

These computational efforts, when integrated with experimental validation, can significantly shorten the timeline and reduce the costs associated with drug development and repurposing.

Design and Synthesis of Next-Generation Phenothiazine Derivatives with Highly Targeted Mechanisms

The phenothiazine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a template for the development of ligands for a wide range of biological targets. researchgate.net Building on the knowledge gained from studying (S)-Trimeprazine and other phenothiazines, future research will focus on the rational design and synthesis of new derivatives with improved properties.

Key goals for the design of next-generation phenothiazines include:

Enhanced Target Selectivity: Modifying the phenothiazine core and its side chains can lead to compounds that interact more specifically with a single target, potentially reducing off-target effects.

Improved Potency: Synthetic modifications can increase the binding affinity and efficacy of the compounds at their desired targets.

Novel Mechanisms of Action: The synthesis of hybrid molecules that combine the phenothiazine scaffold with other pharmacophores can lead to drugs with entirely new mechanisms of action. For example, phenothiazine-dithiocarbamate hybrids have been designed as potential cell cycle blockers. ekb.eg

Overcoming Drug Resistance: Novel phenothiazine derivatives are being investigated for their ability to overcome multidrug resistance in cancer and infectious diseases by inhibiting efflux pumps. mdpi.com

The synthesis of these new chemical entities will be guided by a combination of computational modeling, structure-activity relationship studies, and a deep understanding of the underlying biology of the target diseases. rsc.orgnih.gov

Q & A

Basic Research: What are the recommended methodologies for synthesizing and characterizing (S)-Trimeprazine Maleate?

Answer:

  • Synthesis : Use stereoselective synthesis to isolate the (S)-enantiomer. Techniques like asymmetric catalysis or chiral auxiliary-mediated synthesis are critical. For isotopic analogs (e.g., deuterated versions), refer to protocols for deuterium incorporation via hydrogen-deuterium exchange under controlled conditions .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, focusing on chiral centers. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) validates enantiomeric purity (>98% by USP standards) . Quantify maleate counterion content via titration or ion chromatography .

Advanced Research: How can researchers resolve chiral impurities in (S)-Trimeprazine Maleate during scale-up synthesis?

Answer:

  • Chiral Resolution : Use preparative HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) for impurity isolation. Optimize mobile phases (e.g., n-hexane/isopropanol with 0.1% trifluoroacetic acid) to enhance separation efficiency .
  • Kinetic Analysis : Monitor racemization risks under varying pH and temperature using polarimetry or circular dichroism (CD). Stability studies at 25°C/60% RH are recommended to assess enantiomeric integrity during storage .

Basic Research: What pharmacological mechanisms underpin (S)-Trimeprazine Maleate’s activity as an H1-antagonist?

Answer:

  • Receptor Binding : Conduct competitive radioligand binding assays using histamine H1 receptors expressed in HEK293 cells. Measure IC50 values to compare affinity with racemic mixtures .
  • Functional Assays : Use guinea pig ileum models to assess inhibition of histamine-induced contractions. Validate selectivity via cross-testing against H2/H3 receptors .

Advanced Research: What metabolic pathways and cytochrome P450 (CYP) interactions are associated with (S)-Trimeprazine Maleate?

Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Key pathways include N-demethylation and oxidation of the phenothiazine ring .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP2D6/CYP3A4) to assess inhibition potential. (S)-Trimeprazine shows moderate CYP2D6 inhibition (Ki ~5 µM), requiring dose adjustments in polypharmacy scenarios .

Advanced Research: How can formulation challenges like polymorphism and hygroscopicity be addressed in (S)-Trimeprazine Maleate tablets?

Answer:

  • Polymorphism Control : Characterize solid-state forms via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Stabilize the preferred polymorph using excipients like lactose monohydrate .
  • Hygroscopicity Mitigation : Perform dynamic vapor sorption (DVS) studies. Coat tablets with hydroxypropyl methylcellulose (HPMC) to reduce moisture uptake during storage .

Data Contradiction Analysis: How should researchers reconcile discrepancies in bioanalytical data for (S)-Trimeprazine Maleate across studies?

Answer:

  • Method Validation : Cross-validate assays (e.g., UV spectrophotometry vs. LC-MS) using USP standards. For example, UV absorbance at 251 nm may overestimate potency due to maleate interference, whereas LC-MS provides specificity .
  • Statistical Reconciliation : Apply Bland-Altman plots to assess bias between methods. Use ANOVA to identify batch-to-batch variability in chiral purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.